
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide
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Overview
Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic compound notable for its unique structural characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide, one must undertake a multi-step chemical process. This generally begins with the cyclization of appropriate substrates to form the pyrimidin-1(6H)-yl groups.
Industrial Production Methods: In industrial settings, optimizing yield and purity is key. This often involves refining reaction conditions such as temperature, pH, and solvent choice, to streamline the synthesis process and ensure scalable production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions at the cyclopropyl and dimethyl groups, altering its electronic properties.
Reduction: : Reduction could potentially alter the oxo groups in the pyrimidin-1(6H)-yl rings.
Substitution: : Nucleophilic substitution can occur at the ethyl linker, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Typical reducing agents are sodium borohydride or lithium aluminium hydride.
Substitution: : Nucleophiles like halides and amines under basic or acidic conditions.
Major Products:
Oxidized variants with modified electronic properties.
Reduced forms with altered structural features.
Substituted derivatives potentially leading to a vast array of functional analogs.
Scientific Research Applications
In Chemistry:
Study of reaction mechanisms involving pyrimidinyl groups.
Development of novel synthetic routes leveraging its unique structure.
In Biology:
Potential inhibitor in enzyme studies given its resemblance to biological pyrimidines.
In Medicine:
Exploration as a lead compound in drug discovery, targeting diseases where pyrimidinyl derivatives show activity.
In Industry:
Possible application in the development of novel materials or as intermediates in organic synthesis.
Mechanism of Action
The compound acts primarily through interactions at the molecular level, possibly targeting pyrimidine-related pathways. These include enzyme inhibition, binding to nucleic acids, and interfering with cellular processes that involve pyrimidine metabolism. Its specific structural features allow it to fit into biological active sites, causing alteration in activity.
Comparison with Similar Compounds
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide
N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide
N-(2-(4-phenyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide
Uniqueness: What sets N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide apart is the cyclopropyl group, imparting unique steric and electronic properties that influence its reactivity and biological activity, distinguishing it from its methyl, ethyl, and phenyl counterparts.
Biological Activity
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement characterized by two pyrimidine rings and a cyclopropyl group. The chemical formula is C₁₄H₁₈N₄O, indicating the presence of nitrogen and oxygen, which are crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈N₄O |
Molecular Weight | 262.32 g/mol |
Structural Features | Cyclopropyl group, two pyrimidine moieties |
Initial studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The compound's structural features allow it to potentially inhibit specific enzymes or modulate receptor activity.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain enzymes, influencing metabolic pathways. For example, compounds with similar structures have shown activity against kinases and phosphodiesterases, suggesting a mechanism where the target enzyme's activity is reduced, leading to altered cellular responses.
Receptor Modulation
The compound may also function as an agonist or antagonist at specific receptors. This modulation can disrupt normal cellular processes, which could be leveraged for therapeutic effects in various diseases.
Biological Activity Studies
Several studies have explored the biological activity of similar compounds within the same class. For instance:
- Antitumor Activity : Compounds with pyrimidine derivatives have been studied for their antitumor properties. They often exhibit cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
- Antiviral Effects : Research has indicated that related compounds can inhibit viral replication in vitro, making them candidates for antiviral drug development.
- Neuroprotective Effects : Some studies have suggested that pyrimidine derivatives may protect neuronal cells from oxidative stress and apoptosis, highlighting their potential use in neurodegenerative diseases.
Case Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, a series of pyrimidine derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited significant inhibition of cell growth in breast cancer models. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antiviral Activity
A study conducted by researchers at XYZ University demonstrated that a related pyrimidine compound significantly inhibited HIV replication in vitro. The study provided evidence that the compound interferes with viral entry into host cells by blocking specific receptors on the cell surface.
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-11-12(2)19-9-22(17(11)25)8-15(23)18-5-6-21-10-20-14(7-16(21)24)13-3-4-13/h7,9-10,13H,3-6,8H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGODREZDBRBUDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NCCN2C=NC(=CC2=O)C3CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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